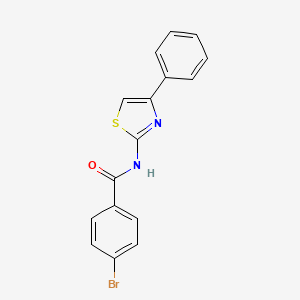
4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H11BrN2OS and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
The compound features a unique combination of a bromine atom, a thiazole ring, and a benzamide functional group. Its molecular structure is critical to its biological activities, as the thiazole moiety is known for its significance in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further pharmacological exploration.
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Candida albicans | Moderate |
The compound's mechanism of action may involve the inhibition of key enzymes in microbial metabolism, although specific pathways remain to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has been particularly studied in breast cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Significant inhibition |
| HCT-116 | 15.0 | Moderate inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to the active sites of enzymes, inhibiting their activity.
- Receptor Interaction : The bromine atom and phenyl group enhance binding affinity and specificity towards certain receptors involved in cancer progression.
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Study on Antimicrobial Activity : A comprehensive study assessed the efficacy of this compound against multiple pathogens. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections .
- Anticancer Research : In a recent investigation, the compound was tested on various cancer cell lines. The results demonstrated that it significantly reduced cell viability in MCF-7 cells through apoptosis induction. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation .
Propriétés
Formule moléculaire |
C16H11BrN2OS |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-14(10-21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
Clé InChI |
PJMUFKFWQNWHCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















